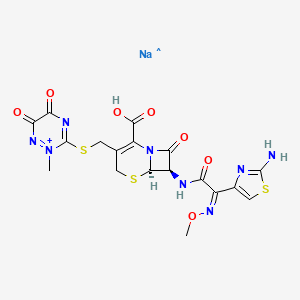
CID 156592307
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 156592307” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be accessed through the PubChem database.
Preparation Methods
The synthesis of compound “CID 156592307” involves several steps, including specific reaction conditions and reagents. While the exact synthetic route may vary, common methods include:
Condensation Reactions: Utilizing diethyl oxalate as a starting material, followed by ring closure, chlorination, and esterification.
Industrial Production: Large-scale production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often use advanced techniques and equipment to control reaction parameters precisely.
Chemical Reactions Analysis
Compound “CID 156592307” undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: These involve the replacement of one functional group with another. Typical conditions include the use of catalysts and specific solvents.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield different products compared to substitution reactions.
Scientific Research Applications
Compound “CID 156592307” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which compound “CID 156592307” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
When compared to similar compounds, “CID 156592307” stands out due to its unique chemical structure and properties Similar compounds include those with analogous functional groups or structural motifs
Conclusion
Compound “this compound” is a versatile chemical entity with significant importance in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H17N8NaO7S3+ |
|---|---|
Molecular Weight |
576.6 g/mol |
InChI |
InChI=1S/C18H16N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H3-,19,20,21,27,31,32);/p+1/b24-8-;/t9-,15-;/m1./s1 |
InChI Key |
KRIQVCVLEYEQFA-VKZZUTNHSA-O |
Isomeric SMILES |
C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Canonical SMILES |
C[N+]1=NC(=O)C(=O)N=C1SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


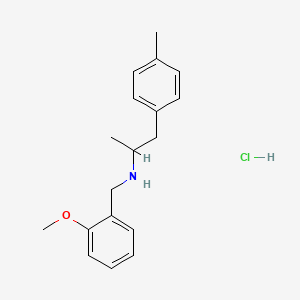
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
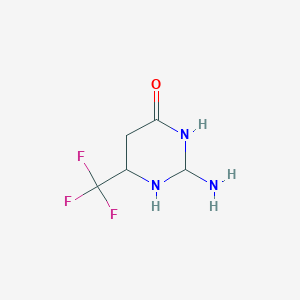
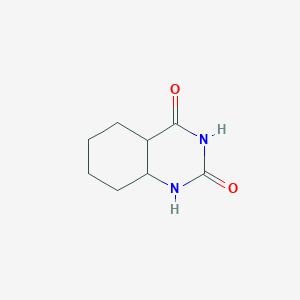



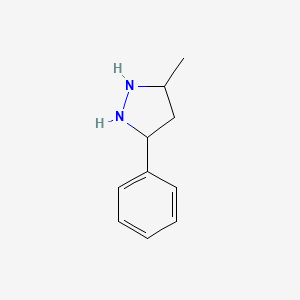
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)
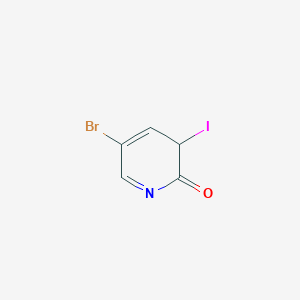
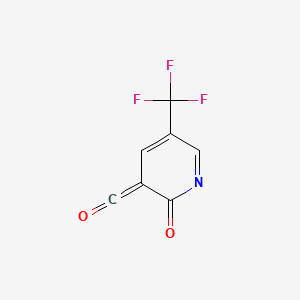
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)

